

Corilagin safety evaluation toxicity profile

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Compound Focus: Corilagin (Standard)

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Toxicity Profile of Corilagin

The table below summarizes the key findings from toxicity studies on Corilagin:

Aspect of Toxicity	Findings	Experimental Context
General Systemic Toxicity	No undesirable behavioral changes or weight loss observed; well-tolerated.	Acute and sub-chronic oral administration studies in mouse models [1].
Cellular Toxicity (Selective)	Low level of toxicity toward normal cells and tissues.	Multiple <i>in vitro</i> studies on various normal cell lines (e.g., IOSE-80 ovarian epithelial cells, GES-1 gastric mucosal cells) [1] [2] [3].
Cytotoxicity to Normal Cells	Exhibited less toxicity to normal GES-1 cells compared to cancer cell lines; excellent cell viability in A549 lung cells.	<i>In vitro</i> cell viability assays (CCK-8, MTT) [3] [4].

Key Experimental Data and Protocols

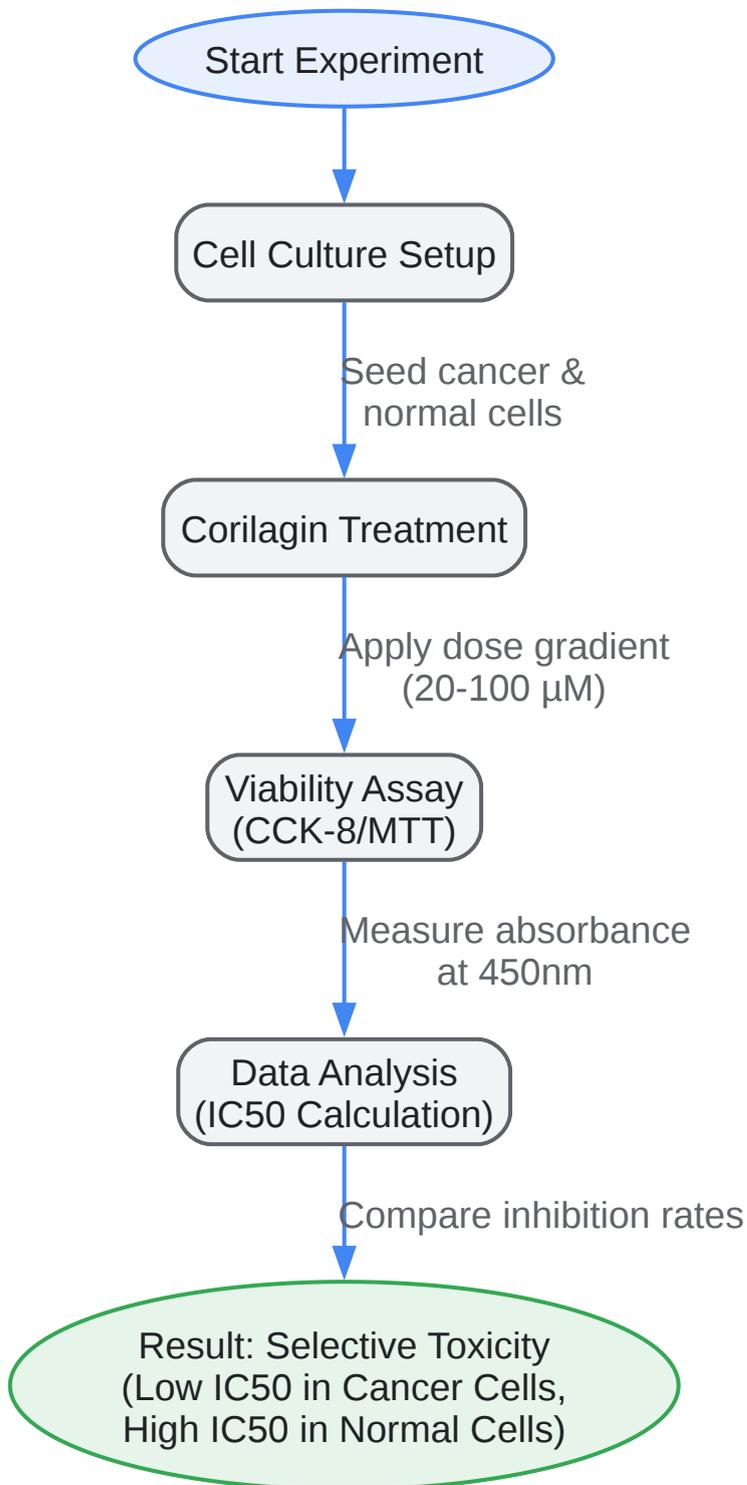
For researchers, the methodology behind these findings is critical. Here is a summary of the experimental protocols used in the cited studies:

Experimental Goal	Protocol Description	Key Reagents & Assays
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| **Cell Viability and Selective Toxicity Assessment** | - Cancer and normal cells are cultured and treated with a range of Corilagin concentrations.

- Cell viability is measured after 24-48 hours. | - **Cell Lines:** A2780 (ovarian cancer), SGC7901/BGC823 (gastric cancer), IOSE-80 (normal ovarian), GES-1 (normal gastric), A549 (lung epithelial).
- **Assays:** CCK-8 assay, MTT assay, LDH release assay [2] [3] [4]. | | **In Vivo Acute Toxicity Study** | - Mice are administered Corilagin orally at higher dosages.
- Animals are observed for behavioral changes and body weight is monitored over a set period. | - **Model:** Mouse models.
- **Parameters:** Behavioral observation, body weight measurement [1]. |

The following diagram illustrates a typical workflow for assessing the selective toxicity of Corilagin in a laboratory setting:



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Mechanism of Selective Toxicity and Therapeutic Context

The low toxicity of Corilagin to normal cells enhances its appeal as a therapeutic candidate. Its protective effects are linked to specific biochemical mechanisms:

- **Antioxidant Action via Nrf2 Pathway:** Corilagin can upregulate the Nrf2 transcription factor and its downstream targets (HO-1, NQO1, GCLM, GCLC), which helps combat oxidative stress in normal cells. It achieves this by enhancing the degradation of Keap1, a negative regulator of Nrf2 [1].
- **Anti-inflammatory Effects:** Corilagin is a potent inhibitor of the NF- κ B signaling pathway, a key driver of inflammation. By inhibiting NF- κ B, it reduces the expression of pro-inflammatory cytokines like TNF- α and IL-8 [5]. It also inhibits the NLRP3 inflammasome activation, further curtailing inflammation [6].

It is important to view this favorable toxicity profile in the context of Corilagin's **wide range of demonstrated pharmacological activities**:

Therapeutic Area	Observed Effects	Key Mechanisms (where specified)
Anti-tumor	Inhibition of proliferation and induction of apoptosis in various cancers (hepatocellular carcinoma, ovarian cancer, gastric cancer).	Cell cycle arrest, activation of caspases, modulation of PI3K/p53, Bcl-2/Bax, and MAPK pathways [1] [2] [7].
Anti-inflammatory	Reduction of inflammation in models like cystic fibrosis and atherosclerosis.	Inhibition of NF- κ B activity and NLRP3 inflammasome via the Olfr2 pathway [5] [6].
Antiviral	Inhibition of SARS-CoV-2 infection.	Inhibition of viral RdRp polymerase activity, resisting viral proofreading [1].
Antibacterial (Antivirulence)	Alleviation of <i>Streptococcus pneumoniae</i> infection.	Inhibition of the virulence factor Pneumolysin (PLY) by blocking its oligomerization [4].

Therapeutic Area	Observed Effects	Key Mechanisms (where specified)
Hepatoprotective	Protection against liver injury and fibrosis.	Attenuation of LPS-induced apoptosis, upregulation of Nrf2 pathway [1].

Conclusions and Research Needs

In summary, the existing preclinical data consistently highlights **Corilagin's promisingly low toxicity against normal cells and good tolerability in animal models**, which, combined with its diverse pharmacological activities, makes it a compelling candidate for further development.

However, to fully translate these findings into clinical applications, several areas require further investigation:

- **Comprehensive Toxicology Studies:** More detailed in vivo toxicology studies, including maximum tolerated dose (MTD), genotoxicity, and organ-specific chronic toxicity, are needed.
- **Pharmacokinetic Profiling:** Research into its absorption, distribution, metabolism, and excretion (ADME) in humans is essential.
- **Human Clinical Trials:** Ultimately, well-designed clinical trials are necessary to confirm its safety and efficacy in humans.

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